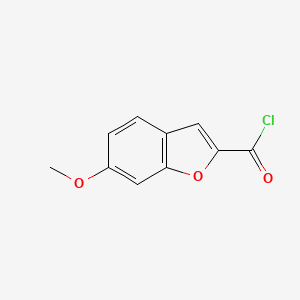
2-Fluoro-5-fluoromethyl-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-fluoromethyl-4-iodopyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C6H4F2IN.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-fluoromethyl-4-iodopyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, the introduction of a fluoromethyl group can be achieved through nucleophilic substitution reactions. The iodination step can be carried out using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-fluoromethyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives of the pyridine ring.
Oxidation Products: Pyridine oxides.
Coupling Products: Biaryl compounds with various functional groups.
Applications De Recherche Scientifique
2-Fluoro-5-fluoromethyl-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and iodine atoms.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-fluoromethyl-4-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 2-Fluoro-4-iodo-5-methylpyridine: Similar in structure but with a methyl group instead of a fluoromethyl group, leading to different reactivity and applications.
- 2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to 2-Fluoro-5-fluoromethyl-4-iodopyridine.
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A different heterocyclic system with a pyrrolo[2,3-b]pyridine core, leading to distinct chemical behavior and potential applications.
This compound stands out due to the unique combination of fluorine and iodine atoms, which imparts specific chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H4F2IN |
|---|---|
Poids moléculaire |
255.00 g/mol |
Nom IUPAC |
2-fluoro-5-(fluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-2-4-3-10-6(8)1-5(4)9/h1,3H,2H2 |
Clé InChI |
XIHADZNCYUWASW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)CF)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Chloro-8-[(dimethylamino)methyl]naphthalen-2-yl}methanol](/img/structure/B8595807.png)





![Methyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B8595845.png)
![Methyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8595849.png)




